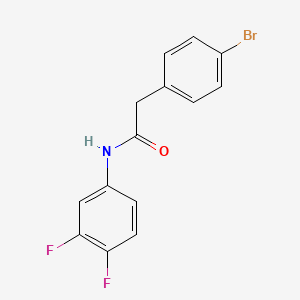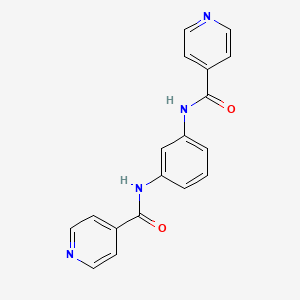
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, commonly known as BDDA, is a chemical compound with potential therapeutic applications in various fields of medical research. This molecule belongs to the class of arylamide derivatives, which are known for their diverse biological activities.
作用機序
BDDA exerts its biological effects through various mechanisms. In cancer cells, BDDA induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, BDDA inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB). It also reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In neurological disorders, BDDA has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
BDDA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDA inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the expression of antioxidant enzymes. In vivo studies have shown that BDDA inhibits tumor growth, reduces inflammation, and improves cognitive function.
実験室実験の利点と制限
The advantages of using BDDA in lab experiments include its diverse biological activities, its relatively easy synthesis, and its low toxicity. However, the limitations of using BDDA in lab experiments include its limited solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for BDDA research. One future direction is to investigate the potential of BDDA as a therapeutic agent for various types of cancer. Another future direction is to explore the use of BDDA in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of BDDA in neurological disorders and to explore its potential as a neuroprotective agent. Finally, the development of BDDA analogs with improved solubility and stability could lead to the discovery of more potent and selective compounds.
合成法
The synthesis of BDDA involves the reaction of 4-bromobenzoyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain BDDA. The purity of the compound can be improved by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
BDDA has shown promising results in various scientific research fields such as cancer, inflammation, and neurological disorders. In cancer research, BDDA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BDDA has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurological disorders research, BDDA has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONJWKIOJVRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)


